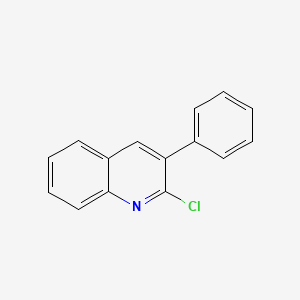
2-chloro-N-(3-phenylpropyl)acetamide
Overview
Description
2-chloro-N-(3-phenylpropyl)acetamide is a chemical compound with the molecular formula C11H14ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClCC(NCCCC1=CC=CC=C1)=O . The InChI code for this compound is 1S/C11H14ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 211.69 .Scientific Research Applications
Metabolic Pathways and Carcinogenicity Studies
One area of research on chloroacetamide derivatives, such as 2-chloro-N-(3-phenylpropyl)acetamide, involves understanding their metabolic pathways and potential carcinogenicity. Studies have examined how human and rat liver microsomes metabolize various chloroacetamide herbicides, revealing complex metabolic pathways leading to DNA-reactive products and potential carcinogenicity (Coleman et al., 2000).
Structural and Conformational Analysis
Research also delves into the structural and conformational aspects of similar chloroacetamide compounds. These studies use methods like dipole moment measurement and quantum chemical calculations to understand the molecular structure and preferred conformations of chloroacetamide derivatives (Ishmaeva et al., 2015).
Anticancer Drug Synthesis
Another significant application is in the synthesis of potential anticancer drugs. For example, derivatives of acetamide, structurally related to this compound, have been synthesized and evaluated for their effectiveness against cancer cells through in silico modeling studies (Sharma et al., 2018).
Synthesis and Characterization for Chemical Libraries
Compounds like this compound are also synthesized as part of projects to generate combinatorial libraries for various applications, including the development of new drugs or materials (Davis & Healy, 2010).
Applications in Analgesic and Anti-inflammatory Agents
Moreover, chloroacetamide derivatives have been explored for their potential as analgesic and anti-inflammatory agents. The synthesis and pharmacological evaluation of these compounds provide insights into their therapeutic potential (Rani et al., 2014).
QSAR Studies for Antibacterial Agents
Chloroacetamide derivatives are also subject to Quantitative Structure-Activity Relationship (QSAR) studies to evaluate their antibacterial activity. These studies help in understanding the relationship between chemical structure and biological activity, guiding the design of more effective antibacterial agents (Desai et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCNQDIRDONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368526 | |
| Record name | 2-chloro-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64297-91-2 | |
| Record name | 2-chloro-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



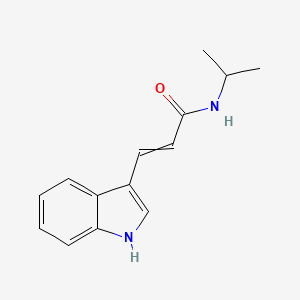
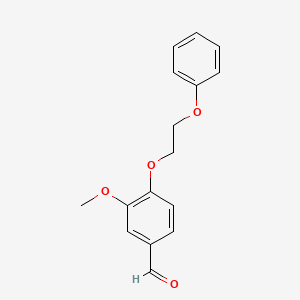
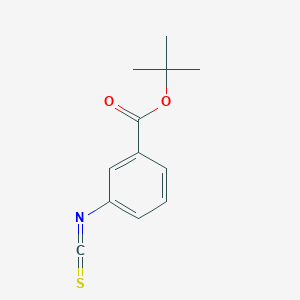
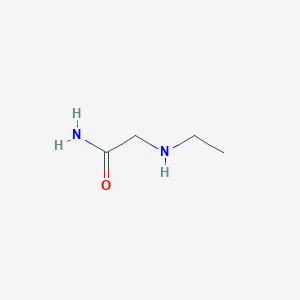
![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)
![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)


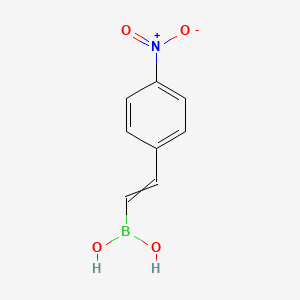
![[4-(5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic Acid](/img/structure/B1622442.png)


